![molecular formula C6H11NOS B174275 (R)-4-Isopropyloxazolidine-2-thione CAS No. 1217463-35-8](/img/structure/B174275.png)
(R)-4-Isopropyloxazolidine-2-thione
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Description
(R)-4-Isopropyloxazolidine-2-thione, also known as IPOT, is an important organic compound that has been extensively studied in the field of synthetic organic chemistry. IPOT is a compound that can be used as a building block in the synthesis of a wide variety of compounds, and it has been used in the production of many pharmaceuticals and other products. In addition to its synthetic applications, IPOT has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Applications in Asymmetric Synthesis and Chiral Induction
(R)-4-Isopropyloxazolidine-2-thione and its structural analogs have been widely recognized for their utility in asymmetric synthesis. The compound (S)-4-isopropyl-1-phenylimidazolidin-2-thione, a structural analog, has been employed as a chiral auxiliary in stereoselective propionate and acetate aldol reactions. This has been particularly noted for its application in the enantioselective synthesis of (R)-baclofen, showcasing its significant role in the synthesis of chiral molecules (Khatik et al., 2011).
Role in Acylation and Antifungal Activities
The derivatives of the thiazolidine-2-thione structure, closely related to (R)-4-Isopropyloxazolidine-2-thione, have demonstrated their utility in enantioselective acyl transfer processes. They have been used for acylating amine and amino acid racemates, showing moderate to good optical purity and high yields (Yadav & Dubey, 2002). Moreover, certain thiazolidine-2-thione derivatives have shown significant antifungal activities against a range of fungi, hinting at their potential in fungicidal applications (Chen et al., 2015).
Applications in Catalysis and Material Science
Compounds containing the thiazolidinedione and rhodanine rings, similar to (R)-4-Isopropyloxazolidine-2-thione, have been noted for their wide range of pharmacological activities. These include antimicrobial, anticonvulsant, antibacterial, antiviral, anti-diabetic, and anti-convulsant effects. Furthermore, rhodanine-based compounds have been used as small molecular inhibitors for numerous targets, showcasing their versatility in medicinal chemistry and material science applications (Veisi et al., 2015).
properties
IUPAC Name |
(4R)-4-propan-2-yl-1,3-oxazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRDXQWBLPPFPN-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=S)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583374 |
Source
|
Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217463-35-8 |
Source
|
Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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